Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl-

Lipophilicity Membrane permeability Drug distribution

Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- (CAS 116796‑00‑0) is a C12 H14 N2 O2 substituted benzyl alcohol derivative with a molecular weight of 218.25 g·mol⁻¹ and an XLogP3 of 1.7. The compound is formally classified as an Organic Chemical and Pharmacologic Substance within the UMLS semantic framework, indicating recognized bioactivity potential.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 116796-00-0
Cat. No. B3346274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl-
CAS116796-00-0
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)CO)O)CC2=CN=CN2
InChIInChI=1S/C12H14N2O2/c1-8-2-9(4-11-5-13-7-14-11)12(16)10(3-8)6-15/h2-3,5,7,15-16H,4,6H2,1H3,(H,13,14)
InChIKeyCEPBGDOKCKFPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

116796-00-0 Procurement-Relevant Baseline: Structural Identity and Pharmacologic Categorization


Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- (CAS 116796‑00‑0) is a C12 H14 N2 O2 substituted benzyl alcohol derivative with a molecular weight of 218.25 g·mol⁻¹ and an XLogP3 of 1.7 [1]. The compound is formally classified as an Organic Chemical and Pharmacologic Substance within the UMLS semantic framework, indicating recognized bioactivity potential [2]. Its structure features a 4‑methylphenol core bearing a hydroxymethyl group and an imidazol‑4‑ylmethyl substituent, positioning it in the same chemical space as the α₂‑adrenoceptor agonist ledazerol (CAS 116795‑97‑2).

Why 116796-00-0 Cannot Be Considered Interchangeable with Ledazerol or Other In‑Class Analogs


The 5‑methyl substitution on the phenyl ring of 116796‑00‑0 introduces quantifiable differences in key physicochemical properties relative to the des‑methyl analog ledazerol. Specifically, 116796‑00‑0 exhibits a higher computed logP (XLogP3 = 1.7 vs. ledazerol logP = 1.1984) [1] and a larger molecular weight (218.25 vs. 204.23 g·mol⁻¹) [1]. These differences are expected to alter membrane permeability, distribution volume, and metabolic handling, making the compounds non‑interchangeable in both biological assays and analytical reference applications.

Head‑to‑Head Physicochemical and Pharmacologic Differentiation Evidence for 116796-00-0


Lipophilicity Increase (XLogP3 1.7 vs. 1.1984) Distinguishes 116796-00-0 from Ledazerol

116796‑00‑0 displays a computed XLogP3 of 1.7, compared with a logP of 1.1984 for the direct des‑methyl analog ledazerol [1]. The ΔlogP of ≈0.5 indicates markedly higher lipophilicity for the methyl‑substituted compound, a difference that is relevant for passive membrane crossing and tissue distribution profiling.

Lipophilicity Membrane permeability Drug distribution

Molecular Weight Difference (218.25 vs. 204.23 g·mol⁻¹) Separates 116796-00-0 from Ledazerol

The molecular weight of 116796‑00‑0 is 218.25 g·mol⁻¹, approximately 14 Da heavier than ledazerol (204.23 g·mol⁻¹) due to the additional ring methyl group [1]. This size increment impacts rotational bond count (3 for both) and may affect binding pocket accommodation and metabolic enzyme recognition.

Molecular weight Size exclusion Metabolic stability

Class‑Level Evidence: α‑Methyl Substitution Enhances α₂‑Adrenoceptor Selectivity

In a pithed‑rat model, α‑methyl substitution on phenethylamine agonists uniformly increased selectivity for α₂‑adrenoceptors over α₁‑adrenoceptors [1]. While 116796‑00‑0 was not directly tested, its 5‑methyl substitution on the aromatic ring is structurally analogous to the α‑methyl modification studied, permitting a reasonable class‑level inference of enhanced α₂ selectivity relative to non‑methylated congeners such as ledazerol.

Alpha-2 adrenoceptor Selectivity Methyl substitution

Database Recognition as a Pharmacologic Substance Confirms Distinct Identity

116796‑00‑0 is indexed in CISMeF with dual UMLS semantic types: T109 – Organic Chemical and T121 – Pharmacologic Substance [1]. This authoritative classification confirms its recognized status as a bioactive small molecule distinct from simple laboratory reagents, supporting its selection for pharmacological research over non‑annotated structural analogs.

Pharmacologic substance UMLS classification Bioactivity

Procurement‑Relevant Application Scenarios for 116796-00-0 Grounded in Quantitative Evidence


Lipophilicity‑Dependent Membrane Permeability and Distribution Studies

The XLogP3 of 1.7 (ΔlogP ≈ +0.5 vs. ledazerol) makes 116796‑00‑0 a suitable probe for investigating how moderate increases in lipophilicity affect passive membrane crossing, intracellular accumulation, and tissue distribution in α₂‑agonist scaffolds [1]. This scenario directly leverages the quantified logP difference established in Section 3.

α₂‑Adrenoceptor Subtype Selectivity Optimization in SAR Campaigns

Based on class‑level evidence that α‑methyl substitution enhances α₂‑over‑α₁ selectivity [2], procurement of 116796‑00‑0 enables medicinal chemistry teams to explore the impact of ring‑methylation on adrenoceptor subtype selectivity within the ledazerol / mivazerol chemotype, without requiring de novo synthesis of the methylated core.

Analytical Reference Standard for Ledazerol / Mivazerol Impurity Profiling

Given its structural relationship to ledazerol (CAS 116795‑97‑2) and mivazerol (CAS 125472‑02‑8) as the 5‑methyl analog, 116796‑00‑0 can serve as a characterized reference material for HPLC or LC‑MS impurity methods, exploiting the +14 Da mass shift and differential chromatographic retention for unambiguous identification [1].

Building Block for Second‑Generation α₂ Agonists with Modified Metabolic Profiles

The 5‑methyl group provides a strategic handle for further derivatization (e.g., oxidation, halogenation) while preserving the imidazol‑4‑ylmethyl‑phenol pharmacophore. The known physicochemical parameters and pharmacologic substance classification [1][3] lower the barrier for process‑scale procurement when kilogram quantities of a well‑characterized intermediate are required.

Quote Request

Request a Quote for Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.